molecular formula C12H17NO3S B3030996 3-(2-Methoxybenzylsulfonyl)pyrrolidine CAS No. 1206970-68-4

3-(2-Methoxybenzylsulfonyl)pyrrolidine

Cat. No.: B3030996
CAS No.: 1206970-68-4
M. Wt: 255.34
InChI Key: IPYADHMTWMUGFC-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzylsulfonyl)pyrrolidine is a chemical compound with the molecular formula C12H17NO3S and a molecular weight of 255.34 g/mol. It is characterized by the presence of a pyrrolidine ring substituted with a 2-methoxybenzylsulfonyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxybenzylsulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-methoxybenzylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The compound is typically purified using techniques like recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or strong acids/bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative .

Scientific Research Applications

3-(2-Methoxybenzylsulfonyl)pyrrolidine is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for drug development, particularly in the field of antimicrobial and anticancer research.

    Industry: In the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Methoxybenzylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,3-diones: These compounds also contain a pyrrolidine ring and have been studied for their antimicrobial properties.

    3-Chloro-1-aryl pyrrolidine-2,5-diones: These compounds have shown inhibitory activity on human carbonic anhydrase isoenzymes.

Uniqueness

3-(2-Methoxybenzylsulfonyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and sulfonyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development .

Properties

IUPAC Name

3-[(2-methoxyphenyl)methylsulfonyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-16-12-5-3-2-4-10(12)9-17(14,15)11-6-7-13-8-11/h2-5,11,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYADHMTWMUGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CS(=O)(=O)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236014
Record name 3-[[(2-Methoxyphenyl)methyl]sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-68-4
Record name 3-[[(2-Methoxyphenyl)methyl]sulfonyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(2-Methoxyphenyl)methyl]sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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